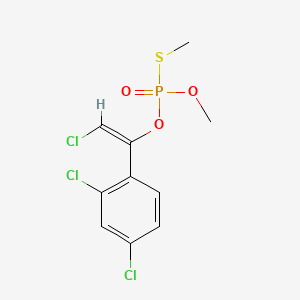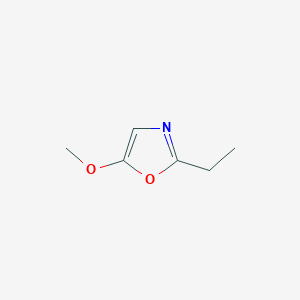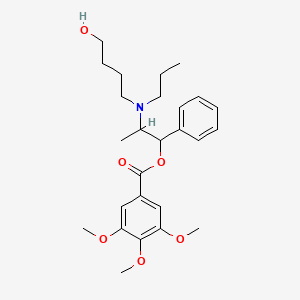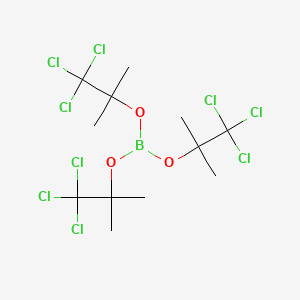
3-Methyl-2-pentanone dimethylacetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-pentanone dimethylacetal is an organic compound with the molecular formula C8H18O2. It is a derivative of 3-Methyl-2-pentanone, where the carbonyl group is replaced by two methoxy groups, forming an acetal. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-2-pentanone dimethylacetal can be synthesized through the acid-catalyzed reaction of 3-Methyl-2-pentanone with methanol. The reaction involves the formation of a hemiacetal intermediate, which further reacts with another molecule of methanol to form the acetal. The reaction is typically carried out under acidic conditions to facilitate the nucleophilic addition of methanol to the carbonyl group of 3-Methyl-2-pentanone .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous removal of water to drive the equilibrium towards the formation of the acetal. This can be achieved using techniques such as azeotropic distillation or the use of molecular sieves .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-pentanone dimethylacetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, the acetal can be hydrolyzed back to 3-Methyl-2-pentanone and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Acidic Conditions: Hydrolysis and acetal formation are typically carried out under acidic conditions.
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Hydrolysis: 3-Methyl-2-pentanone and methanol.
Oxidation: Corresponding carboxylic acids or other oxidation products.
Applications De Recherche Scientifique
3-Methyl-2-pentanone dimethylacetal has several applications in scientific research, including:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-pentanone dimethylacetal involves the nucleophilic addition of methanol to the carbonyl group of 3-Methyl-2-pentanone, followed by the formation of a hemiacetal intermediate. This intermediate then reacts with another molecule of methanol to form the acetal. The reaction is catalyzed by acids, which protonate the carbonyl group, making it more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-pentanone: The parent compound, which is a ketone.
2-Hexanone: An isomer of 3-Methyl-2-pentanone with similar properties.
3-Hexanone: Another isomer with a different carbonyl position.
Uniqueness
3-Methyl-2-pentanone dimethylacetal is unique due to its acetal structure, which provides stability against nucleophilic attack and oxidation. This makes it a valuable protecting group in organic synthesis and a useful intermediate in various chemical processes .
Propriétés
Numéro CAS |
72409-06-4 |
|---|---|
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
2,2-dimethoxy-3-methylpentane |
InChI |
InChI=1S/C8H18O2/c1-6-7(2)8(3,9-4)10-5/h7H,6H2,1-5H3 |
Clé InChI |
UJUJHPUWUAKXEJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)


![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)

![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)

![2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)-](/img/structure/B14465833.png)


